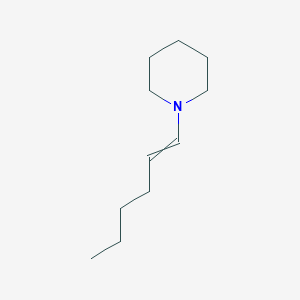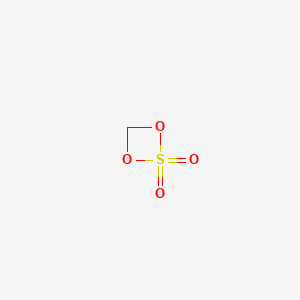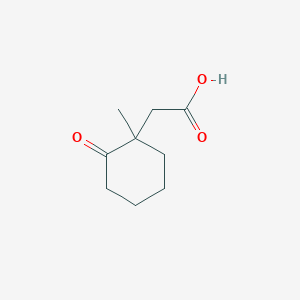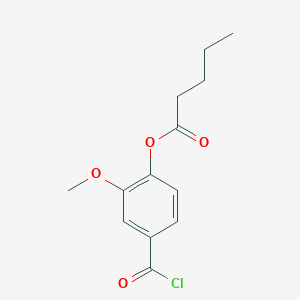![molecular formula C13H11N3O3 B14622557 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile CAS No. 57097-47-9](/img/structure/B14622557.png)
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a nitrophenylmethoxy group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrophenyl and pyrrole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1H-pyrrole-2-carbonitrile: Lacks the nitrophenylmethoxy group, making it less versatile in chemical reactions.
4-Nitrophenylmethoxy derivatives: Similar in structure but may have different substituents on the pyrrole ring.
1H-pyrrole-2-carbonitrile derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and pyrrole moieties allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
57097-47-9 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
5-methyl-1-[(4-nitrophenyl)methoxy]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O3/c1-10-2-5-13(8-14)15(10)19-9-11-3-6-12(7-4-11)16(17)18/h2-7H,9H2,1H3 |
Clave InChI |
IQXPAOUPZWGAJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)




![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)






![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)

